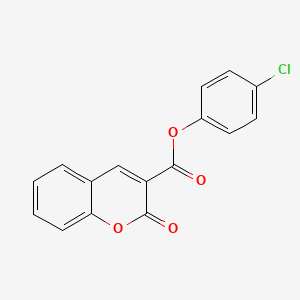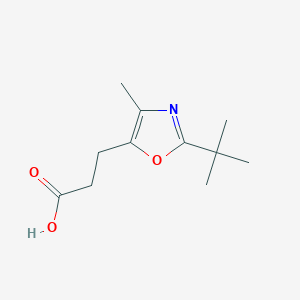
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid” is a complex organic compound that contains an oxazole ring. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . The compound also contains a tert-butyl group and a propanoic acid group .
Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The specific molecular structure of “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid” would include these elements, along with a tert-butyl group and a propanoic acid group. The exact structure would depend on the positions of these groups on the oxazole ring.Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to exhibit antimicrobial activity . For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against various bacterial strains .
Anticancer Activity
Oxazole derivatives have also been studied for their anticancer properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities, including anticancer effects .
Antitubercular Activity
Some oxazole derivatives have shown potential as antitubercular agents . This suggests that they could be used in the development of new drugs for the treatment of tuberculosis .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antidiabetic Activity
Some oxazole derivatives have been found to have antidiabetic properties . This suggests that they could be used in the development of new treatments for diabetes .
Antiobesity Activity
Oxazole derivatives have also been studied for their potential antiobesity effects . This could make them useful in the development of treatments for obesity .
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new antioxidant therapies .
Synthesis of New Chemical Entities
Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This makes it a valuable tool in the development of new drugs and therapies .
Future Directions
Oxazole derivatives, including “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications. Additionally, more detailed studies on the physical and chemical properties, safety and hazards, and mechanisms of action of these compounds could also be valuable.
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities .
Mode of Action
Without specific information on “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid”, it’s difficult to provide a detailed mode of action. Oxazole derivatives are known to interact with various biological targets due to the presence of hetero atoms .
Biochemical Pathways
Oxazole derivatives have been found to affect various pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
properties
IUPAC Name |
3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-8(5-6-9(13)14)15-10(12-7)11(2,3)4/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWWLYQCCXVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
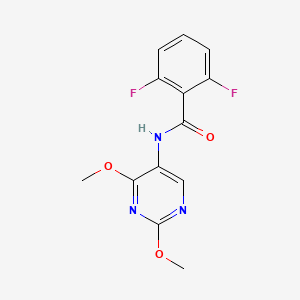
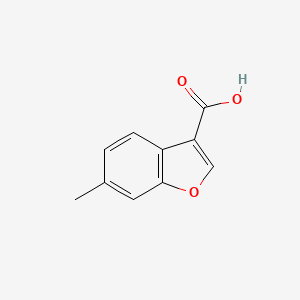
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
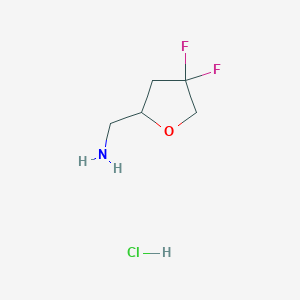
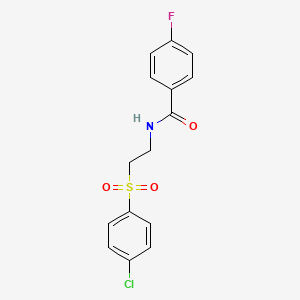
![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
